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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 6-Bromo-5,8-difluoroquinoline, a halogenated quinoline derivative of significant

interest to researchers, scientists, and drug development professionals. Due to the limited

availability of experimental data for this specific isomer (CAS No. 1133115-72-6)[1][2], this

document leverages a comparative analysis with its well-characterized isomer, 6-Bromo-5,7-

difluoroquinoline, alongside established principles of physical organic chemistry. This guide

offers predictive insights into its properties, plausible synthetic routes, reactivity, and potential

applications, thereby serving as a valuable resource for stimulating further research and

development.

Introduction: The Quinoline Scaffold in Modern Drug
Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural

core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of

biological activities.[3][4][5] The strategic introduction of halogen atoms, such as bromine and

fluorine, is a well-established strategy to modulate a molecule's physicochemical and

pharmacokinetic properties.[6][7] Fluorine, in particular, can enhance metabolic stability,

binding affinity, and membrane permeability.[6][7] The presence of a bromine atom provides a

versatile handle for further chemical modifications through cross-coupling reactions.[8]
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This guide focuses on the specific, yet sparsely documented, isomer 6-Bromo-5,8-
difluoroquinoline. While its direct characterization is not extensively reported, its structural

congeners are known to possess significant biological potential, particularly as antibacterial

and anticancer agents.[8][9] This document aims to bridge the current information gap by

providing a detailed, predictive analysis based on the robust data available for its close

analogues.

Physicochemical Properties: A Comparative
Analysis
Direct experimental data for 6-Bromo-5,8-difluoroquinoline is scarce. However, we can

project its likely properties by examining its well-documented isomer, 6-Bromo-5,7-

difluoroquinoline (CAS No. 1022091-49-1).[10][11]

Property
6-Bromo-5,7-
difluoroquinoline
(Experimental Data)

6-Bromo-5,8-
difluoroquinoline
(Predicted)

Molecular Formula C₉H₄BrF₂N[10] C₉H₄BrF₂N

Molecular Weight 244.04 g/mol [11] 244.04 g/mol

Appearance Solid[11]
Likely a solid at room

temperature

Melting Point 87-92 °C[11]

Expected to be in a similar

range, potentially with minor

variations due to differences in

crystal packing.

Solubility No data available

Predicted to have low solubility

in water and better solubility in

organic solvents like DMSO,

DMF, and chlorinated solvents.

Storage Temperature 2-8°C[11]

2-8°C is a reasonable storage

temperature for this class of

compounds.
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The positional difference of one fluorine atom (C8 vs. C7) is expected to have a subtle, rather

than dramatic, effect on the fundamental physical properties such as molecular weight and

state. The key differences will likely manifest in properties sensitive to dipole moment and

crystal lattice energy, such as melting point and solubility.

Molecular Structure and Spectroscopic
Characterization (Predicted)
The structural characterization of novel compounds is paramount. While experimental spectra

for 6-Bromo-5,8-difluoroquinoline are not publicly available, we can predict the key features

based on its structure and data from analogous compounds.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic

protons on the quinoline ring system. The chemical shifts and coupling constants will be

influenced by the positions of the bromine and fluorine atoms. The protons on the pyridine

ring and the single proton on the benzene ring will likely appear as complex multiplets.

¹³C NMR: The carbon NMR will display nine distinct signals corresponding to the nine carbon

atoms in the quinoline ring. The carbons directly bonded to fluorine will exhibit characteristic

large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine NMR will be the most informative, likely showing two distinct signals

for the fluorine atoms at the C5 and C8 positions, with their chemical shifts and couplings

providing definitive structural information.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and elemental composition.

Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will exhibit a

characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak, with a

relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the

⁷⁹Br and ⁸¹Br isotopes.[14][15]
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Fragmentation Pattern: The fragmentation pattern will likely involve the loss of bromine and

potentially HF, providing further structural clues.

Plausible Synthetic Pathways
The synthesis of 6-Bromo-5,8-difluoroquinoline can be approached through established

methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer

reactions, followed by selective halogenation.[16][17][18][19] A plausible retrosynthetic analysis

is outlined below.

6-Bromo-5,8-difluoroquinoline

Halogenation of 5,8-difluoroquinoline

Late-stage bromination

Cyclization

Established quinoline synthesis

Substituted Aniline and Carbonyl Compound

e.g., Friedländer or Skraup synthesis

Click to download full resolution via product page

Caption: A generalized retrosynthetic approach for 6-Bromo-5,8-difluoroquinoline.

A more specific, plausible forward synthesis could involve the following steps:

Synthesis of a Precursor Aniline: Start with a commercially available difluoro-bromo-aniline,

such as 2,5-difluoro-4-bromoaniline.
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Skraup or Doebner-von Miller Reaction: React the substituted aniline with glycerol in the

presence of an acid catalyst and an oxidizing agent to construct the quinoline core. The

regiochemistry of the cyclization would be a critical factor to control.

Alternative: Friedländer Annulation: Condensation of a suitably substituted 2-amino-

benzaldehyde or ketone with a compound containing an α-methylene group adjacent to a

carbonyl.

The specific choice of starting materials and reaction conditions would be crucial to ensure the

desired 5,8-difluoro substitution pattern on the final quinoline ring.

Chemical Reactivity: The Influence of Halogen
Substituents
The reactivity of 6-Bromo-5,8-difluoroquinoline is dictated by the electronic effects of its

substituents.

Fluorine Atoms: The two fluorine atoms are strongly electron-withdrawing through the sigma

bonds (inductive effect), which deactivates the benzene ring towards electrophilic aromatic

substitution.[20][21][22] However, they can also donate electron density through their lone

pairs (mesomeric effect).

Bromine Atom: The bromine at the C6 position is a deactivating group but an ortho-, para-

director for electrophilic substitution. More importantly, it serves as an excellent handle for

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira),

allowing for the introduction of a wide range of substituents.[23]

Pyridine Ring: The nitrogen atom in the quinoline ring is basic and can be protonated or

alkylated. It also deactivates the pyridine ring towards electrophilic attack.
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6-Bromo-5,8-difluoroquinoline
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Caption: Predicted reactivity of the C-Br bond in 6-Bromo-5,8-difluoroquinoline.

Potential Applications in Drug Discovery and
Materials Science
Given the pharmacological importance of the fluoroquinolone scaffold, 6-Bromo-5,8-
difluoroquinoline is a promising building block for the synthesis of novel therapeutic agents.[9]

[24][25][26]

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting

enzymes such as topoisomerases or by interfering with cell signaling pathways.[27] The

difluoro substitution pattern could enhance the potency and pharmacokinetic profile of such

agents.

Antibacterial Agents: The fluoroquinolone class of antibiotics is well-established.[28] While

the classic fluoroquinolones have a different substitution pattern, this novel scaffold could be

explored for activity against drug-resistant bacterial strains.

Antiviral and Anti-inflammatory Agents: The quinoline core is also found in various antiviral

and anti-inflammatory drugs.[4]
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Organic Electronics: Polycyclic aromatic compounds, including quinolines, are of interest in

the development of organic light-emitting diodes (OLEDs) and other electronic materials.[23]

Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling could

be powerful tools to guide the design of novel derivatives based on this scaffold for specific

biological targets.[9][24][29]

Safety and Handling
No specific safety data sheet (SDS) is available for 6-Bromo-5,8-difluoroquinoline.

Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety

information for the isomer 6-Bromo-5,7-difluoroquinoline provides a useful reference.[10][11]

GHS Hazard Classification (for 6-Bromo-5,7-difluoroquinoline):

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[10]

Serious eye damage (Category 1), H318: Causes serious eye damage.[10]

Recommended Safety Precautions:

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles, and a lab coat.[30][31][32]

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or

vapors.[32]

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust.[31]

Storage: Store in a tightly sealed container in a cool, dry place.[11]

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal

regulations.

In case of exposure, seek immediate medical attention.
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6-Bromo-5,8-difluoroquinoline represents a promising but under-explored chemical entity.

While direct experimental data remains elusive, a comprehensive analysis of its structural

isomer and the fundamental principles of organic chemistry allows for a robust predictive

profile. Its unique combination of fluorine and bromine substituents on the privileged quinoline

scaffold makes it a highly attractive building block for the synthesis of novel compounds with

potential applications in medicinal chemistry and materials science. This technical guide

provides a foundation for researchers to embark on the synthesis, characterization, and

evaluation of this intriguing molecule and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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